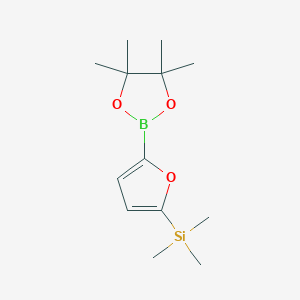

Trimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Trimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)silane," is a silicon-based organic molecule that is likely to have applications in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar organosilicon compounds and their reactivity, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of organosilicon compounds can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of trimethyl(trimethylplumbyl)silane is achieved by reacting trimethyllead-lithium in tetrahydrofuran (THF) with an excess of lithium at -78°C. The process is monitored using various NMR techniques, and the product decomposes slowly at ambient temperature into tetramethylsilane, tetramethyllead, and lead . This suggests that similar organosilicon compounds, including the one of interest, may require low-temperature conditions for stability and could be sensitive to decomposition at higher temperatures.

Molecular Structure Analysis

The structure of organosilicon compounds can be elucidated using techniques such as single-crystal X-ray crystallography. For example, the structure of a 2-furanone derivative of a trimethylsilane compound was confirmed by this method, revealing a Z-isomer geometry of the exo-olefin . This indicates that the molecular structure of "this compound" could potentially be determined using similar crystallographic techniques to understand its geometry and electronic configuration.

Chemical Reactions Analysis

Organosilicon compounds can undergo various chemical reactions, including carboxylation and cyclization when exposed to certain catalysts and conditions. For instance, trimethylsilane derivatives react with carbon dioxide in the presence of silver catalysts and CsF to form 2-furanone and 2-pyrone derivatives . Additionally, reactions with orthocarboxylic esters and Lewis acids can yield substituted olides and alkanediones . These reactions highlight the potential reactivity of the compound of interest in forming new bonds and cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds can be quite diverse, depending on their specific substituents and molecular structure. The stability of these compounds can vary, with some decomposing at temperatures just above -30°C, as seen with lithium trimethylplumbyltrihydridoborate . The reactivity with various reagents and under different conditions can lead to a range of products, indicating that "this compound" may also exhibit a variety of chemical behaviors that could be exploited in synthetic applications.

科学的研究の応用

1. Catalysis and Synthesis

Trimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL)silane has been used in various catalytic and synthetic processes. For example, it was involved in the synthesis of multisubstituted 1,3-butadienes using the ruthenium-catalyzed double addition of trimethylsilyldiazomethane to alkynylboronates (Morita, Shirakawa, Tsuchimoto, & Kawakami, 2005). Also, the compound was used in the synthesis of 2-furancarbinol complexes, which react with various silanes to produce silatrane derivatives (Singh, Promila, Mangat, Girdhar, & Girdhar, 2013).

2. Polymerization

In the field of polymerization, this compound has been utilized in unique synthesis processes. One such example is its use in the UV laser-induced gas-phase polymerization of trimethyl(2-propynyloxy)silane, resulting in the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon (Pola & Morita, 1997).

3. Surface Modification and Materials Science

The compound has also found applications in surface modification and materials science. For instance, its derivatives were used in the preparation of chitosan-silane sol-gel hybrid thin films, where a variety of silanes, including this compound, were used to create thin films with controllable layer thickness and morphology (Spirk et al., 2013).

Safety and Hazards

特性

IUPAC Name |

trimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3Si/c1-12(2)13(3,4)17-14(16-12)10-8-9-11(15-10)18(5,6)7/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJSURBNZVKGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)